molecular formula C15H27NO5 B14049054 (S)-2-((R)-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid CAS No. 882506-04-9

(S)-2-((R)-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid

Cat. No.: B14049054
CAS No.: 882506-04-9
M. Wt: 301.38 g/mol
InChI Key: JYNKUWGDDKORHX-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid typically involves multiple steps. One common method includes the protection of an amine group using tert-butoxycarbonyl chloride in the presence of a base, followed by coupling with an appropriate acid or ester. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under mild conditions, revealing the active amine group, which can then participate in further chemical reactions. This selective deprotection is crucial in multi-step synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of both Boc and amide functionalities. This combination allows for selective reactions and makes it a valuable intermediate in complex organic synthesis .

Properties

CAS No.

882506-04-9

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

(2S)-2-[ethyl-[(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H27NO5/c1-8-16(11(9(2)3)13(18)19)12(17)10(4)14(20)21-15(5,6)7/h9-11H,8H2,1-7H3,(H,18,19)/t10-,11+/m1/s1

InChI Key

JYNKUWGDDKORHX-MNOVXSKESA-N

Isomeric SMILES

CCN([C@@H](C(C)C)C(=O)O)C(=O)[C@@H](C)C(=O)OC(C)(C)C

Canonical SMILES

CCN(C(C(C)C)C(=O)O)C(=O)C(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.